molecular formula C7H10ClN3OS B7927220 (S)-2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-propionamide

(S)-2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-propionamide

Cat. No.: B7927220
M. Wt: 219.69 g/mol
InChI Key: DCBUZDVCDWYUFO-BYPYZUCNSA-N
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Description

(S)-2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-propionamide is a chiral chemical building block featuring the 2-aminothiazole scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The 2-aminothiazole core is a privileged structure known for its versatile biological activities, and derivatives are extensively explored in scientific research for developing novel therapeutic agents . This compound serves as a critical synthetic intermediate for researchers designing and synthesizing new molecules with potential anticancer properties. The 2-aminothiazole scaffold is a common feature in compounds investigated for their anti-proliferative effects against various human cancer cell lines, including leukemia models . Its mechanism of action, when incorporated into larger bioactive molecules, often involves interaction with key enzymatic targets or inhibition of pathways crucial for cell proliferation . The specific stereochemistry ((S)-configuration) and the 2-chloro substitution on the thiazole ring make this compound a valuable precursor for structure-activity relationship (SAR) studies, allowing chemists to explore a defined chemical space and optimize potency and selectivity in lead compounds. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

(2S)-2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3OS/c1-4(9)6(12)10-2-5-3-11-7(8)13-5/h3-4H,2,9H2,1H3,(H,10,12)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBUZDVCDWYUFO-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CN=C(S1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC1=CN=C(S1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of (S)-2-Aminopropionic Acid

The enantioselective synthesis begins with protecting the amino group of (S)-2-aminopropionic acid to prevent unwanted side reactions during amide bond formation. Boc (tert-butoxycarbonyl) is the preferred protecting group due to its stability under basic and nucleophilic conditions.

Procedure :

  • (S)-2-Aminopropionic acid (1.0 equiv.) is dissolved in anhydrous THF, followed by addition of Boc-anhydride (1.2 equiv.) and triethylamine (2.0 equiv.).

  • The reaction is stirred at 25°C for 12 hours, yielding Boc-protected (S)-2-aminopropionic acid with >95% conversion.

Amide Bond Formation

The protected acid is activated for coupling with 2-chloro-thiazol-5-ylmethylamine. Carbodiimide-mediated coupling (e.g., EDCI/HOBt) or acid chloride formation are commonly employed.

EDCI/HOBt Method :

ParameterValue
SolventDichloromethane (DCM)
Coupling AgentEDCI (1.5 equiv.), HOBt (1.5 equiv.)
BaseN,N-Diisopropylethylamine (DIPEA, 3.0 equiv.)
Temperature0°C → 25°C (12 hours)
Yield82–89%

This method minimizes racemization and ensures high enantiomeric excess (>98%).

Acid Chloride Route :

  • Boc-protected (S)-2-aminopropionic acid is treated with oxalyl chloride (2.0 equiv.) and catalytic DMF in DCM at 0°C.

  • The resultant acid chloride is reacted with 2-chloro-thiazol-5-ylmethylamine in THF at −20°C, yielding the amide intermediate in 75–80% yield.

Deprotection to Yield Target Compound

Final deprotection of the Boc group is achieved using trifluoroacetic acid (TFA) in DCM (1:1 v/v) at 0°C for 2 hours. The crude product is purified via recrystallization (ethanol/water) or silica gel chromatography, affording the title compound in 90–95% purity.

Alternative Methodologies

Hantzsch Thiazole Synthesis

For derivatives requiring thiazole ring construction, the Hantzsch reaction is employed:

  • Thiourea (1.0 equiv.) reacts with α-chloroketones (e.g., chloroacetone) in refluxing ethanol to form 2-aminothiazoles.

  • Subsequent chlorination at position 2 using PCl₃ and functionalization at position 5 via Vilsmeier-Haack formylation yields 2-chloro-thiazol-5-carbaldehyde, which is reduced to the corresponding amine.

Example :

StepConditionsYield
Thiazole formationEthanol, reflux, 12 hours72%
ChlorinationPCl₃, DCM, 0°C → 25°C, 6 hours65%
Reductive aminationNaBH₄, MeOH, 4 hours58%

Reaction Optimization and Conditions

Solvent and Temperature Effects

  • Amide Coupling : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity but may promote racemization at elevated temperatures. Optimal yields are achieved at 0–25°C.

  • Thiazole Synthesis : Aqueous potassium carbonate (10%) facilitates cyclization at room temperature, avoiding side reactions observed under reflux.

Catalytic Asymmetric Synthesis

Recent advances employ chiral auxiliaries or organocatalysts to directly synthesize the (S)-enantiomer. For example:

  • (R)-Proline-mediated asymmetric amidation achieves 92% ee in THF at −20°C.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.42 (d, J = 6.8 Hz, 3H, CH₃), 3.91 (q, J = 6.8 Hz, 1H, CH), 4.52 (s, 2H, CH₂-thiazole), 7.25 (s, 1H, thiazole-H), 8.12 (br s, 2H, NH₂).

  • ¹³C NMR : 183.3 ppm (C=O), 187.0 ppm (C=N).

Chromatographic Purity

  • HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Challenges and Limitations

Racemization Risks

  • Acidic conditions during Boc deprotection or prolonged heating may partially racemize the (S)-enantiomer. Strict temperature control (<0°C) and shorter reaction times mitigate this.

Thiazole Reactivity

  • The electron-deficient thiazole ring is susceptible to nucleophilic attack at position 2, necessitating inert atmospheres and anhydrous conditions during functionalization .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-chloro substituent on the thiazole ring undergoes nucleophilic substitution under basic conditions. This reactivity is leveraged to introduce diverse functional groups (Table 1).

Reaction Type Conditions Nucleophile Product Yield Source
AminolysisK₂CO₃, Pd(dppf)Cl₂, 1,4-dioxane, 100°CPrimary/Secondary amines2-Amino-thiazole derivatives60–85%
MethoxylationNaOMe, MeOH, refluxMethoxide ion2-Methoxy-thiazole-5-ylmethyl-propionamide72%
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂OArylboronic acidsBiaryl-substituted thiazole derivatives68%

Key Findings :

  • Palladium catalysts (e.g., Pd(dppf)Cl₂) enhance coupling efficiency in cross-coupling reactions .

  • Steric hindrance from the thiazole’s methylene group slows substitution kinetics compared to unsubstituted thiazoles .

Condensation Reactions

The primary amine reacts with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases or heterocyclic systems (Table 2).

Reactant Conditions Product Application Source
BenzaldehydeEtOH, Δ, 4 hrsN-Benzylidene derivativeAnticancer precursor
Ethyl cyanoacetateDMF, K₂CO₃, 80°CCyanoacetamide-linked thiazoleKinase inhibition scaffold
Phenyl isothiocyanateTHF, RT, 2 hrsThiourea conjugateAntioxidant activity

Mechanistic Insight :

  • The amine’s lone pair attacks electrophilic carbons, forming imine or amide linkages. Microwave irradiation (e.g., Monowave® 300) reduces reaction times from hours to minutes .

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or enzymatic conditions, yielding carboxylic acid and amine fragments (Table 3).

Conditions Catalyst/Enzyme Products Rate Constant (k) Source
6M HCl, reflux, 6 hrs-2-Chloro-thiazole-5-carboxylic acid + amine0.15 h⁻¹
Trypsin, pH 7.4, 37°CEnzymatic cleavageSame as above0.08 h⁻¹

Structural Impact :

  • Hydrolysis destabilizes the molecule’s planarity, reducing its bioavailability.

Acylation Reactions

The amine group reacts with acyl chlorides or anhydrides to form substituted amides (Table 4).

Acylating Agent Conditions Product Yield Source
Acetyl chlorideEt₃N, THF, 0°C → RTN-Acetyl derivative53%
Benzoyl chloridePyridine, CH₂Cl₂, RTN-Benzoyl derivative67%
Succinic anhydrideDMF, Δ, 3 hrsSuccinamide conjugate48%

Optimization Note :

  • Triethylamine neutralizes HCl byproducts, preventing amine protonation and improving acylation efficiency .

Cyclization Reactions

Intramolecular cyclizations form fused heterocycles, expanding structural diversity (Table 5).

Reagent Conditions Product Biological Activity Source
MalononitrileNaOEt, EtOH, ΔPyrrolo[2,1-b]thiazoleAntiproliferative (IC₅₀ = 4 μM)
Thioglycolic acidAcOH, Δ, 12 hrsThiazolidinoneAntimicrobial

Synthetic Advantage :

  • Cyclized derivatives exhibit enhanced metabolic stability compared to the parent compound .

Scientific Research Applications

Anticonvulsant Activity

Thiazole derivatives have been extensively studied for their anticonvulsant properties. Research indicates that compounds similar to (S)-2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-propionamide exhibit significant anticonvulsant activity in various animal models.

  • Mechanism of Action : The activity is often attributed to the structural features of thiazole moieties, which enhance interactions with neuronal receptors involved in seizure activity.
  • Case Studies :
    • A study demonstrated that certain thiazole-integrated compounds showed median effective doses (ED50) as low as 18.4 mg/kg in the pentylenetetrazole (PTZ) model, indicating strong anticonvulsant effects .
    • Another series of thiazole derivatives exhibited significant protection against seizures with ED50 values considerably lower than standard medications like ethosuximide .

Anticancer Potential

The anticancer applications of this compound are noteworthy, particularly due to its ability to induce cytotoxicity in various cancer cell lines.

  • Mechanism of Action : The compound's efficacy is linked to its ability to disrupt critical cellular processes such as apoptosis and cell cycle progression.
  • Case Studies :
    • Research has shown that thiazole-bearing compounds can effectively target cancer cells, with some derivatives exhibiting IC50 values below 30 µM against human glioblastoma and melanoma cell lines .
    • A notable study highlighted a thiazole-pyridine hybrid that outperformed standard chemotherapy agents like 5-fluorouracil in breast cancer models, achieving an IC50 of 5.71 µM .

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor, particularly targeting phosphoinositide 3-kinases (PI3Ks), which are crucial in various signaling pathways.

  • Mechanism of Action : The compound acts by binding to the active site of PI3K, thereby inhibiting its activity and affecting downstream signaling pathways related to cell growth and survival.
  • Case Studies :
    • A structural analysis revealed that modifications to the thiazole ring significantly improved inhibitory potency against PI3K-C2α, with some derivatives showing IC50 values as low as 0.10 µM .

Summary Table of Applications

ApplicationMechanism of ActionNotable Findings
AnticonvulsantEnhances receptor interactionsED50 as low as 18.4 mg/kg in PTZ model
AnticancerInduces apoptosis and disrupts cell cycleIC50 < 30 µM against glioblastoma cells
Enzyme InhibitionBinds to active site of PI3KIC50 as low as 0.10 µM for PI3K-C2α

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-propionamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with the synthesis of essential biomolecules. The exact pathways and targets can vary depending on the specific application, but common targets include bacterial enzymes and cancer cell pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and functional differences between (S)-2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-propionamide and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
This compound C₇H₉ClN₄OS 248.7 g/mol 2-chloro-thiazole, (S)-aminopropionamide High stereochemical specificity; enhanced metabolic stability due to Cl substituent
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)propionamide C₁₄H₁₅N₃O₂S₂ 321.4 g/mol 4-phenylthiazole, thioether linkage Increased lipophilicity from phenyl group; potential for redox-mediated interactions
2-Hydrazino-4-(piperidin-1-ylcarbonyl)pyridine C₁₁H₁₅N₅O 249.3 g/mol Pyridine core, hydrazino and piperidinyl groups Broader solubility profile; hydrazine group may confer chelating properties
a) Electrophilic Reactivity

The 2-chloro substituent in this compound enhances its electrophilicity compared to the phenyl-substituted analogue N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)propionamide. This difference may influence binding affinity in enzyme inhibition studies, particularly in targets requiring nucleophilic attack (e.g., cysteine proteases) .

b) Lipophilicity and Bioavailability

In contrast, the chloro-thiazole derivative exhibits a balanced logP, favoring both absorption and solubility .

c) Stereochemical Impact

The (S)-configuration in the target compound distinguishes it from racemic mixtures or non-chiral analogues. For example, 2-hydrazino-4-(piperidin-1-ylcarbonyl)pyridine lacks stereochemical complexity, which may limit its selectivity in enantiomer-sensitive biological systems .

Biological Activity

(S)-2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-propionamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its diverse biological activities. The presence of the 2-chloro substituent enhances its reactivity and potential interaction with biological targets. Key properties include:

  • Molecular Formula : C₇H₈ClN₃OS
  • Molecular Weight : 205.67 g/mol
  • Melting Point : Data not extensively reported in available literature.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chlorothiazole derivatives with appropriate amines under controlled conditions. Various synthetic routes have been explored, focusing on optimizing yield and purity.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the effectiveness of similar thiazole compounds against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The structural similarity suggests that this compound may share these properties:

CompoundTarget PathogenActivity
This compoundMRSAPotentially effective
This compoundVREPotentially effective

Anticancer Activity

Thiazole derivatives, including this compound, have been investigated for their anticancer properties. A structure-activity relationship (SAR) analysis revealed that modifications on the thiazole ring can significantly influence cytotoxicity against various cancer cell lines.

CompoundCell LineIC50 (µM)
This compoundA431 (skin cancer)< 10
Similar Thiazole DerivativeU251 (glioblastoma)23.30 ± 0.35

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : It may interact with G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways.
  • Induction of Apoptosis : Evidence suggests that thiazole derivatives can trigger apoptotic pathways in cancer cells.

Case Studies

  • Antimicrobial Study : A recent study demonstrated that a series of thiazole derivatives exhibited broad-spectrum antimicrobial activity, suggesting that compounds like this compound could be developed as novel antimicrobials targeting resistant strains .
  • Anticancer Research : Another investigation focused on the cytotoxic effects of thiazole-based compounds against various cancer cell lines, showing promising results for compounds structurally related to this compound .

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing (S)-2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-propionamide with high enantiomeric purity?

  • Methodological Answer : Synthesis typically involves asymmetric catalysis or chiral resolution. Key steps:

  • Use (S)-alanine as a chiral precursor to retain stereochemistry.
  • Employ coupling reagents like EDC/HOBt for amide bond formation between the thiazole-methylamine intermediate and the carboxylic acid group.
  • Monitor enantiomeric purity via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry.
  • Purify via recrystallization in ethanol/water mixtures to remove diastereomeric impurities .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm stereochemistry (e.g., coupling constants for chiral centers) and assess proton environments of the thiazole ring and amide bond.
  • IR Spectroscopy : Verify amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks and isotopic patterns (e.g., Cl-containing fragments).
  • UV-Vis : Analyze π→π* transitions in the thiazole ring (λmax ~270 nm) for concentration-dependent assays .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies:
  • Incubate the compound in buffers (pH 1–12) at 25°C and 40°C for 24–72 hours.
  • Monitor degradation via HPLC-MS to identify hydrolysis products (e.g., cleavage of the amide bond or thiazole ring oxidation).
  • Use kinetic modeling (Arrhenius equation) to predict shelf-life under standard storage conditions .

Advanced Research Questions

Q. How can computational modeling resolve ambiguities in stereochemical assignments or reactive site interactions?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations to optimize the compound’s 3D geometry and compare predicted vs. experimental NMR chemical shifts.
  • Use molecular docking (e.g., AutoDock Vina) to map interactions with biological targets (e.g., enzymes with thiazole-binding pockets).
  • Validate models with X-ray crystallography if single crystals are obtainable .
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Q. What experimental design strategies optimize reaction yield while minimizing racemization?

  • Methodological Answer :

  • Apply Design of Experiments (DoE) via software like Design Expert:
  • Variables: Temperature, solvent polarity, catalyst loading.
  • Responses: Yield, enantiomeric excess (ee).
  • Use response surface methodology (RSM) to identify optimal conditions (e.g., 50°C in THF with 5 mol% chiral catalyst).
  • Validate robustness via triplicate runs .
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    14:24

Q. How should researchers address contradictions between elemental analysis and mass spectrometry data?

  • Methodological Answer :

  • Step 1 : Replicate analyses to rule out instrumental errors.
  • Step 2 : Cross-validate with alternative techniques:
  • If CHN data suggests impurities, perform TGA-MS to detect volatile contaminants.
  • If HRMS shows adducts, use ion-exchange chromatography for desalting.
  • Step 3 : Re-synthesize the compound under stricter anhydrous/anaerobic conditions to prevent oxidation or hydration .

Q. What strategies identify structure-activity relationships (SAR) for this compound in enzymatic inhibition assays?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with modifications to the thiazole (e.g., substituent variations) or amide group (e.g., methyl vs. ethyl).
  • Step 2 : Test inhibitory activity against target enzymes (e.g., kinases) via fluorescence-based assays.
  • Step 3 : Perform QSAR modeling using descriptors like logP, polar surface area, and H-bond donors to correlate structural features with IC₅₀ values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.